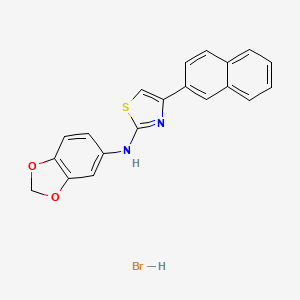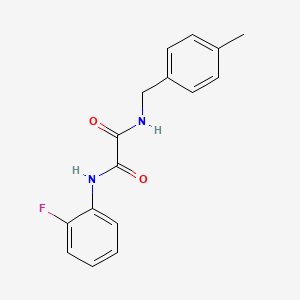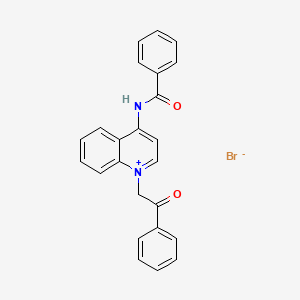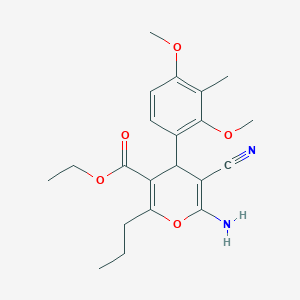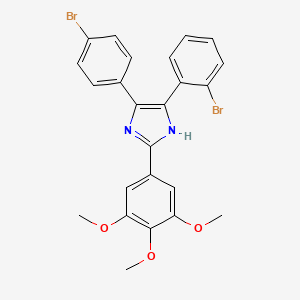
5-(2-bromophenyl)-4-(4-bromophenyl)-2-(3,4,5-trimethoxyphenyl)-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-bromophenyl)-4-(4-bromophenyl)-2-(3,4,5-trimethoxyphenyl)-1H-imidazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a type of imidazole derivative that has been synthesized through different methods.
Scientific Research Applications
5-(2-bromophenyl)-4-(4-bromophenyl)-2-(3,4,5-trimethoxyphenyl)-1H-imidazole has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has been shown to exhibit anticancer, antimicrobial, and anti-inflammatory activities. It has also been studied for its potential use as a fluorescent probe for detecting metal ions in biological systems.
Mechanism of Action
The mechanism of action of 5-(2-bromophenyl)-4-(4-bromophenyl)-2-(3,4,5-trimethoxyphenyl)-1H-imidazole is not fully understood. However, it has been suggested that this compound may exert its pharmacological activities through the inhibition of specific enzymes and signaling pathways in cells.
Biochemical and physiological effects:
Studies have shown that 5-(2-bromophenyl)-4-(4-bromophenyl)-2-(3,4,5-trimethoxyphenyl)-1H-imidazole can induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to exhibit antimicrobial activity against various bacterial strains. Moreover, this compound has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 5-(2-bromophenyl)-4-(4-bromophenyl)-2-(3,4,5-trimethoxyphenyl)-1H-imidazole in lab experiments is its potential as a versatile tool for studying various biological processes. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of 5-(2-bromophenyl)-4-(4-bromophenyl)-2-(3,4,5-trimethoxyphenyl)-1H-imidazole. One of the potential directions is to investigate its potential as a therapeutic agent for various diseases, including cancer and infections. Another direction is to explore its potential as a fluorescent probe for detecting metal ions in biological systems. Moreover, further studies are needed to elucidate the mechanism of action of this compound and its potential side effects.
Synthesis Methods
There are various methods for synthesizing 5-(2-bromophenyl)-4-(4-bromophenyl)-2-(3,4,5-trimethoxyphenyl)-1H-imidazole. One of the most commonly used methods is the reaction of 2-bromoaniline, 4-bromoaniline, 3,4,5-trimethoxybenzaldehyde, and ammonium acetate in the presence of a catalyst. Another method involves the reaction of 2-bromoaniline, 4-bromoaniline, 3,4,5-trimethoxybenzaldehyde, and ammonium formate in the presence of a palladium catalyst.
properties
IUPAC Name |
5-(2-bromophenyl)-4-(4-bromophenyl)-2-(3,4,5-trimethoxyphenyl)-1H-imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20Br2N2O3/c1-29-19-12-15(13-20(30-2)23(19)31-3)24-27-21(14-8-10-16(25)11-9-14)22(28-24)17-6-4-5-7-18(17)26/h4-13H,1-3H3,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYPIBZXQOORLSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NC(=C(N2)C3=CC=CC=C3Br)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20Br2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
544.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-bromophenyl)-4-(4-bromophenyl)-2-(3,4,5-trimethoxyphenyl)-1H-imidazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(4-ethylphenoxy)propoxy]-3-methoxybenzaldehyde](/img/structure/B5233639.png)
![3-(2-fluorophenyl)-11-(4-methylphenyl)-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5233641.png)
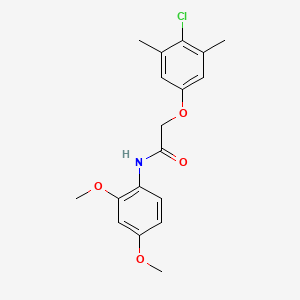
![5-{2-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5233664.png)
![4-methyl-2-[4-(4-methylbenzoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine](/img/structure/B5233666.png)

![N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}-3-(trifluoromethyl)-2-pyridinamine](/img/structure/B5233680.png)
![4,4,8-trimethyl-5-{[(1-methyl-1H-imidazol-2-yl)thio]acetyl}-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B5233683.png)

